molecular formula C23H19ClN2O2 B2614059 2-(4-chlorophenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole CAS No. 314257-88-0

2-(4-chlorophenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole

Cat. No.: B2614059
CAS No.: 314257-88-0
M. Wt: 390.87
InChI Key: HWUKNYJOVZFHQH-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole is a sophisticated synthetic indole derivative that serves as a critical intermediate in organic and medicinal chemistry research. Its primary research value lies in its role as a versatile precursor for the synthesis of more complex polycyclic structures. The molecular scaffold, featuring a 1H-indole core substituted with chlorophenyl, methylphenyl, and nitroethyl groups, is designed to undergo further chemical transformations, particularly as a substrate for palladium-catalyzed cyclization reactions. Studies have demonstrated that this compound can be efficiently converted into novel pyrrolo[3,2,1-de]phenanthridinones, a class of nitrogen-containing polyheterocycles with significant interest due to their structural similarity to bioactive natural products . This makes the compound an invaluable tool for researchers exploring new chemical space in library development for drug discovery, as these complex frameworks are often investigated for their potential pharmacological properties. The presence of the nitro group offers a strategic handle for further functionalization, enabling the generation of diverse molecular architectures from a single, advanced intermediate. Its application is strictly confined to laboratory research for the purpose of developing new synthetic methodologies and creating compounds for biological screening.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2/c1-15-6-8-16(9-7-15)20(14-26(27)28)22-19-4-2-3-5-21(19)25-23(22)17-10-12-18(24)13-11-17/h2-13,20,25H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUKNYJOVZFHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Nitroethyl Group: The nitroethyl group can be introduced through a nitration reaction, where the indole derivative is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

Major Products Formed

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major product is the corresponding amine compound.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

2-(4-chlorophenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Nitroethyl Indoles

The target compound shares structural motifs with several indole derivatives synthesized via visible light-mediated Friedel-Crafts alkylation (). Key analogs include:

Compound Name Substituents (Indole Core) Key Differences Synthesis Method Spectral Data (13C-NMR) Reference
3-(1-(4-Methoxyphenyl)-2-nitroethyl)-1-methyl-1H-indole (3c) 4-Methoxyphenyl, methyl at N1 Methoxy (electron-donating) vs. methyl Friedel-Crafts alkylation Nitro carbon: ~147 ppm
3-(1-(4-Fluorophenyl)-2-nitroethyl)-1H-indole (3d) 4-Fluorophenyl Fluorine (stronger EWG) vs. chlorine Friedel-Crafts alkylation Fluorine-induced deshielding
5-Chloro-3-(2-nitro-1-phenylethyl)-1H-indole (3g) Chlorine at C5, unsubstituted phenyl Chlorine position (C5 vs. C2) Friedel-Crafts alkylation C5-Cl: ~125 ppm

Key Observations :

  • Electronic Effects : The 4-chlorophenyl group in the target compound is a moderate electron-withdrawing group (EWG), whereas methoxy (in 3c) is electron-donating, altering reactivity in electrophilic substitutions.
  • Steric Impact : The 4-methylphenyl group in the target compound introduces steric hindrance compared to smaller substituents (e.g., fluorine in 3d).
  • Spectral Trends : Nitro carbons in all analogs resonate near 147 ppm (consistent with ), while halogenated carbons (Cl, F) show distinct deshielding .
Non-Indole Heterocycles with Similar Substituents
  • Pyrazole Derivative () : 3-(4-Chlorophenyl)-1-[(E)-1-(4-chlorophenyl)-2-(4-methylphenylsulfanyl)ethenyl]-4-(4-methylphenyl)-1H-pyrazole features a pyrazole core instead of indole. The pyrazole’s planar conformation and stronger intermolecular interactions (C-H···π) contrast with indole’s aromatic π-system .
  • Malononitrile Derivative (): 2-[1-(4-Chlorophenyl)-3-(4-methylphenyl)-3-oxopropyl]malononitrile has a malononitrile backbone. The ketone and nitrile groups enhance polarity compared to the nitroethyl group, affecting solubility and reactivity .
Indoline vs. Indole Derivatives

The indoline analog 2-methyl-3-[1-(4-methylphenyl)-2-nitroethyl]indoline () has a saturated indole ring, reducing aromaticity and altering electronic properties.

Spectroscopic and Crystallographic Insights

  • 13C-NMR : The nitro group’s carbon in the target compound is expected at ~147 ppm, consistent with analogs (). Chlorophenyl carbons resonate near 128–134 ppm ().
  • Crystallography : Pyrazole derivatives () exhibit planar heterocycles and substituent-dependent dihedral angles (e.g., 75° for chlorophenyl groups), suggesting the target compound may adopt similar conformations.

Biological Activity

The compound 2-(4-chlorophenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes an indole core, which is known for its diverse biological activities, and substituents that may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Overview

The compound features:

  • Indole Core : A bicyclic structure comprising a benzene ring fused to a pyrrole ring.
  • 4-Chlorophenyl Group : Potentially enhances lipophilicity and biological interactions.
  • 1-(4-Methylphenyl)-2-nitroethyl Substituent : The nitro group is particularly noteworthy for its impact on reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Michael Addition : Indoles react with β-nitroolefins under catalytic conditions, often using Feist's acid as a catalyst to achieve high yields and regioselectivity.

Anticancer Activity

The structural features of this compound suggest potential applications in cancer therapy:

  • Mechanisms : Indole derivatives are known to interact with various cellular pathways, including apoptosis induction and cell cycle arrest.
  • Case Studies : Preliminary studies indicate that similar compounds exhibit cytotoxic effects on various cancer cell lines, warranting further investigation into this specific compound.

Anti-inflammatory Properties

Indoles are also recognized for their anti-inflammatory effects. The presence of the nitro group may enhance these properties by influencing the compound's interaction with inflammatory mediators.

Comparative Analysis

A comparison of similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
3-(1-(4-Methylphenyl)-2-nitroethyl)-1H-indoleSimilar indole structureLacks chlorophenyl group
6-Chloro-3-(1-(2-methylphenyl)-2-nitroethyl)-1H-indoleContains a chloro groupDifferent orientation of substituents
3-(1-(4-Chlorophenyl)-2-nitroethyl)-1H-indoleShares chlorophenyl groupDifferent electronic effects due to substituents

This table illustrates how variations in substituents can significantly affect the biological activity and properties of indole derivatives.

Future Directions

Further research is necessary to elucidate the specific biological mechanisms underlying the activity of this compound. Potential areas for investigation include:

  • In vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with target proteins or pathways involved in disease processes.

Q & A

Basic: What are the common synthetic routes for preparing this indole derivative?

Answer:
The synthesis typically involves multi-step protocols, such as:

  • Friedel-Crafts alkylation or Mannich reactions to introduce the nitroethyl group at the indole C3 position .
  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 4-chlorophenyl moiety at C2 .
  • Nitroalkylation using nitroethyl halides or Michael addition with nitroolefins, as described in TDAE (tetrakis(dimethylamino)ethylene) methodologies .

Key Considerations:

  • Protect sensitive functional groups (e.g., indole NH) during nitroethylation.
  • Optimize solvent polarity (e.g., ethyl acetate/petroleum ether) for crystallization .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:
Single-crystal X-ray diffraction provides:

  • Dihedral angles between aromatic rings (e.g., 86.97° between indole and tolyl rings), critical for understanding steric effects .
  • Intermolecular interactions : Weak hydrogen bonds (C–H···N, Cl···π) stabilize crystal packing and inform solubility .
  • Validation of regiochemistry : Confirms substituent positions (e.g., nitroethyl vs. chlorophenyl orientation) .

Example Data (from analogous compounds):

ParameterValue (Å/°)Source
C–C bond length1.40–1.45 Å
Indole-tolyl dihedral58.41°–86.97°

Advanced: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and nitroethyl CH2 groups (δ 4.2–4.8 ppm) .
  • ESI-MS : Detects molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 351.9 for C20H13Cl2NO) .
  • IR Spectroscopy : Identifies NO2 stretching (1520–1350 cm<sup>-1</sup>) and indole NH (3400 cm<sup>-1</sup>) .

Data Contradiction Note:
Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl3). Cross-validate with X-ray data .

Advanced: How to address conflicting reports on nitroethylation reaction yields?

Answer:
Discrepancies often stem from:

  • Catalyst choice : TDAE vs. phase-transfer catalysts alter nitroethylation efficiency .
  • Substrate electronic effects : Electron-withdrawing groups (e.g., Cl) slow nitroethyl attachment .
  • Temperature : Higher temps (80–100°C) improve kinetics but risk decomposition .

Mitigation Strategies:

  • Use LC-MS to monitor intermediate formation.
  • Compare yields under standardized conditions (e.g., inert atmosphere, anhydrous solvents) .

Advanced: What is the mechanistic role of the nitro group in this compound’s reactivity?

Answer:
The nitro group:

  • Enhances electrophilicity : Facilitates nucleophilic attacks (e.g., in Michael additions) .
  • Directs regioselectivity : Electron-withdrawing effects stabilize transition states during cyclization .
  • Participates in redox reactions : Nitro-to-amine reduction enables derivatization (e.g., amine-linked probes) .

Experimental Design Tip:
Use DFT calculations to model nitro group electronic contributions to reaction pathways .

Basic: How to purify this compound effectively?

Answer:

  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) .
  • Recrystallization : Ethyl acetate/petroleum ether mixtures yield high-purity crystals (>98%) .
  • HPLC : Reverse-phase C18 columns resolve polar byproducts (e.g., nitroso intermediates) .

Advanced: What computational tools predict this compound’s environmental fate?

Answer:

  • EPI Suite : Estimates biodegradation half-life and bioaccumulation potential .
  • Density Functional Theory (DFT) : Models photodegradation pathways (e.g., Cl–C bond cleavage under UV) .
  • Molecular Dynamics : Simulates interactions with biological targets (e.g., enzyme active sites) .

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